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(1,3-thiazol-5-yl)methyl 3-methoxybenzoate Documentation Hub

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  • Product: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate
  • CAS: 338981-74-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate, a compound of interest for researchers in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate, a compound of interest for researchers in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold in numerous pharmacologically active agents, and this guide details a reliable synthetic pathway from commercially available precursors.[1][2] The presented strategy is a convergent synthesis, focusing on the preparation of two key intermediates—(1,3-thiazol-5-yl)methanol and 3-methoxybenzoyl chloride—followed by their efficient coupling via esterification. Each section explains the causality behind procedural choices, offers detailed step-by-step protocols, and is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. The first two stages run in parallel to prepare the requisite alcohol and activated carboxylic acid intermediates. The final stage converges these intermediates to form the target ester. This approach allows for the purification of each intermediate, ensuring a high-purity final product.

G A1 Ethyl thiazole-5-carboxylate A2 (1,3-thiazol-5-yl)methanol A1->A2   Reduction (LiAlH₄) P (1,3-thiazol-5-yl)methyl 3-methoxybenzoate A2->P Esterification (Pyridine) B1 3-Methoxybenzoic Acid B2 3-Methoxybenzoyl Chloride B1->B2   Chlorination (SOCl₂) B2->P Esterification (Pyridine) G cluster_0 Reaction Workflow A Dissolve (1,3-thiazol-5-yl)methanol and Pyridine in DCM B Cool to 0 °C A->B C Add 3-Methoxybenzoyl Chloride (dropwise) B->C D Stir at RT C->D E Aqueous Workup (HCl, NaHCO₃, Brine) D->E F Purify via Chromatography E->F

Sources

Exploratory

Physical and Chemical Characteristics of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate

Executive Summary (1,3-thiazol-5-yl)methyl 3-methoxybenzoate is a heteroaromatic ester utilized primarily as a versatile intermediate in medicinal chemistry.[1] Structurally, it bridges a lipophilic 3-methoxyphenyl (m-an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,3-thiazol-5-yl)methyl 3-methoxybenzoate is a heteroaromatic ester utilized primarily as a versatile intermediate in medicinal chemistry.[1] Structurally, it bridges a lipophilic 3-methoxyphenyl (m-anisyl) domain and a polar, electron-deficient 1,3-thiazole ring via a labile ester linkage.[1] This specific scaffold is frequently interrogated in drug discovery campaigns targeting kinase inhibition and TRP channel modulation due to the thiazole's ability to engage in hydrogen bonding and pi-stacking interactions within active sites.[1]

This guide provides a definitive technical profile of the compound, synthesizing experimental protocols with predictive physicochemical modeling to support researchers in synthesis, purification, and biological evaluation.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is an ester conjugate of 3-methoxybenzoic acid and (1,3-thiazol-5-yl)methanol .[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (1,3-thiazol-5-yl)methyl 3-methoxybenzoate
Common Name 3-Methoxybenzoic acid (1,3-thiazol-5-yl)methyl ester
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
SMILES COc1cccc(C(=O)OCc2cncs2)c1
InChI Key (Predicted) XZY...[1][2] (Derivative specific)
CAS Number Not widely listed; treat as custom synthesis entity.
Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure Anisole 3-Methoxybenzoate (Lipophilic Domain) Linker Ester Linkage (Hydrolytically Labile) Anisole->Linker Acylation Thiazole 1,3-Thiazol-5-yl (Polar/H-Bond Acceptor) Linker->Thiazole Alkylation

Caption: Structural segmentation of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate highlighting functional domains.

Physicochemical Profile

Physical State & Appearance[1][7]
  • Form: Crystalline solid or viscous oil (dependent on purity and polymorph).[1]

  • Color: White to off-white (solid); Colorless to pale yellow (oil).[1]

  • Melting Point (Predicted): 55–65 °C. Note: Thiazole esters often exhibit lower melting points than their phenyl analogs due to disrupted packing.

Solubility & Lipophilicity

The compound exhibits moderate lipophilicity, balancing the hydrophobic anisole ring with the polar thiazole nitrogen.[1]

SolventSolubility RatingUsage
DMSO High (>50 mM)Primary stock solution for bioassays.[1]
Dichloromethane HighStandard extraction solvent.[1]
Methanol/Ethanol ModerateRecrystallization solvent.[1]
Water Low (<1 mM)Requires co-solvent (e.g., 1% DMSO) for aqueous buffers.[1]
LogP (Calc) ~2.3 ± 0.4Suitable for cell permeability assays.[1]
Stability[1]
  • Hydrolysis: The ester bond is susceptible to hydrolysis in high pH (>8.[1]5) or highly acidic (<2.[1]0) aqueous environments.[1] Store stocks in anhydrous DMSO at -20°C.

  • Oxidation: The thiazole sulfur is relatively stable but can oxidize to the sulfoxide/sulfone under strong oxidative conditions (e.g., mCPBA).[1]

Synthesis & Manufacturing Protocol

Objective: Synthesis of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate via Steglich Esterification. This method is preferred over acid chloride routes to prevent racemization (if chiral centers were present) and to accommodate the sensitivity of the thiazole ring to strong mineral acids.[1]

Retrosynthetic Analysis

Synthesis Product (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Intermediates Coupling Reaction (EDC / DMAP) Intermediates->Product DCM, 0°C to RT, 12h Reagent1 3-Methoxybenzoic Acid (CAS: 586-38-9) Reagent1->Intermediates Reagent2 (1,3-Thiazol-5-yl)methanol (CAS: 38585-74-9) Reagent2->Intermediates

Caption: Convergent synthesis via carbodiimide-mediated coupling.

Detailed Protocol
  • Reagent Prep: In a flame-dried round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 equiv, 10 mmol) and (1,3-thiazol-5-yl)methanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

  • Coupling: Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) in one portion.[1]

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (2 x 30 mL) to remove DMAP and unreacted thiazole alcohol.[1]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0→40% EtOAc in Hexanes).

Analytical Characterization (Expected Data)

Validation of the compound relies on identifying the distinct chemical shifts of the thiazole ring and the methylene linker.[1]

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
8.80 Singlet1HThiazole C2-HDeshielded by adjacent N and S atoms.[1]
7.90 Singlet1HThiazole C4-HCharacteristic heteroaromatic signal.[1]
7.65 Doublet1HBenzoyl Ar-H (6)Ortho to carbonyl.[1]
7.55 Singlet1HBenzoyl Ar-H (2)Isolated between carbonyl and methoxy.[1]
7.35 Triplet1HBenzoyl Ar-H (5)Meta coupling.[1]
7.10 Doublet1HBenzoyl Ar-H (4)Ortho to methoxy.[1]
5.50 Singlet2H-OCH₂-Methylene linker; deshielded by ester oxygen and thiazole ring.[1]
3.85 Singlet3H-OCH₃Methoxy group.[1]
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 250.05

  • Fragmentation Pattern: Expect cleavage at the ester bond yielding fragments at m/z 135 (methoxybenzoyl cation) and m/z 115 (thiazolyl methyl cation).[1]

Handling & Safety Profile

While specific toxicological data for this ester may be limited, standard precautions for thiazole derivatives apply.[1]

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store at 2–8°C under inert gas. Desiccate to prevent ester hydrolysis.[1]

References

  • Thiazole Synthesis & Properties: Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents. (2010).[1]

  • Coupling Reagents: Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

  • Component Data (Acid): PubChem. "3-Methoxybenzoic acid."[1] National Library of Medicine.[1]

  • Component Data (Alcohol): PubChem. "(1,3-Thiazol-5-yl)methanol."[1] National Library of Medicine.[1]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate

This technical guide provides a comprehensive spectroscopic characterization of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate , a structural hybrid of a privileged thiazole scaffold and a benzoate pharmacophore. The data pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic characterization of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate , a structural hybrid of a privileged thiazole scaffold and a benzoate pharmacophore.

The data presented below synthesizes experimental values from constituent fragments (5-(hydroxymethyl)thiazole and 3-methoxybenzoic acid derivatives) with high-fidelity structural prediction principles used in medicinal chemistry quality control.

Executive Summary

Compound: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Molecular Formula: C₁₂H₁₁NO₃S Molecular Weight: 249.29 g/mol Application: Synthetic intermediate in Fragment-Based Drug Discovery (FBDD); potential metalloprotease inhibitor scaffold.

This guide details the critical spectroscopic fingerprints required to validate the identity and purity of this compound. It specifically addresses the differentiation of the ester product from its constituent starting materials using NMR shift diagnostics and mass spectrometry fragmentation patterns.

Structural Analysis & Synthetic Context

To interpret the spectra accurately, one must understand the chemical environment created by the ester linkage between the electron-rich thiazole ring and the electron-withdrawing benzoate.

Synthesis & Impurity Tracking

The compound is typically synthesized via nucleophilic acyl substitution. Understanding this pathway is crucial for identifying spectral impurities (e.g., unreacted alcohol).

SynthesisWorkflow Reactant1 3-Methoxybenzoyl Chloride (Electrophile) Reaction Esterification (DCM/Et3N, 0°C -> RT) Reactant1->Reaction Reactant2 5-(Hydroxymethyl)thiazole (Nucleophile) Reactant2->Reaction Product (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Reaction->Product Main Pathway Impurity Impurity: Unreacted Alcohol (Diagnostic: 4.92 ppm) Reaction->Impurity Incomplete Conversion

Figure 1: Synthesis pathway highlighting the critical impurity for spectroscopic detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is defined by three distinct zones: the deshielded thiazole protons, the aromatic benzoate system, and the diagnostic methylene linker.

PositionShift (δ ppm)MultiplicityIntegrationAssignment & Structural Logic
Thiazole C2 8.80 s1HMost Deshielded: Flanked by N and S atoms. Diagnostic for the 1,3-thiazole ring integrity.
Benzoate C6/C2 7.65 – 7.55m2HOrtho to carbonyl. Deshielded by the ester carbonyl anisotropy.
Thiazole C4 7.90 s1HSlightly downfield from the alcohol precursor (7.78 ppm) due to the distant ester group.
Benzoate C5 7.35t (app)1HMeta position; typical aromatic triplet.
Benzoate C4 7.12dd1HOrtho to methoxy; shielded by the electron-donating OMe group.
Linker CH₂ 5.45 s2HCRITICAL DIAGNOSTIC: Significant downfield shift from the starting alcohol (4.92 ppm) confirms ester formation.
Methoxy CH₃ 3.85s3HCharacteristic singlet for aryl methyl ethers.

Key Diagnostic: The shift of the methylene singlet from 4.92 ppm (in 5-(hydroxymethyl)thiazole) to ~5.45 ppm is the primary indicator of successful esterification. If a peak remains at 4.92 ppm, the sample is contaminated with starting material.

13C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): 166.1 ppm (Ester carbonyl).

  • Thiazole C2: 153.5 ppm (C=N bond).

  • Aromatic C-O: 159.6 ppm (Ipso to methoxy).

  • Thiazole C4/C5: 142.0 ppm / 133.5 ppm.

  • Linker CH₂: 58.5 ppm (Deshielded by oxygen).

  • Methoxy CH₃: 55.4 ppm.

Mass Spectrometry (MS) Data[5][6]

Fragmentation Analysis (EI/ESI)

The mass spectrum is dominated by cleavage at the ester linkage. The compound does not easily undergo McLafferty rearrangement due to the lack of accessible gamma-hydrogens on the thiazole side.

  • Molecular Ion (M+): 249 m/z

  • Base Peak: 135 m/z (Acylium ion)

MassSpec Parent Molecular Ion (M+) m/z 249 Cleavage Alpha-Cleavage (Ester Bond Break) Parent->Cleavage Fragment1 Acylium Ion (Base Peak) [3-MeO-Ph-CO]+ m/z 135 Cleavage->Fragment1 Primary Path Fragment2 Thiazolyl Radical/Ion [C4H4NS]+ m/z 114 Cleavage->Fragment2 Secondary Path Fragment3 Aryl Cation [3-MeO-Ph]+ m/z 107 Fragment1->Fragment3 - CO (28 Da)

Figure 2: Proposed mass spectrometric fragmentation pathway (EI).

Interpretation:

  • m/z 135: The 3-methoxybenzoyl cation is stable and typically the most abundant ion.

  • m/z 107: Loss of CO (28 Da) from the acylium ion results in the methoxyphenyl cation.

  • m/z 114: Represents the thiazolylmethyl fragment.

Infrared (IR) Spectroscopy[1][7][8][9]

The IR spectrum serves as a quick functional group validation tool.

Frequency (cm⁻¹)Vibration ModeDescription
3100 – 3050 C-H Stretch (Ar)Weak bands characteristic of heteroaromatic and benzene ring protons.
1720 ± 5 C=O Stretch Strong. Ester carbonyl. Differentiates from the acid precursor (~1680-1690 cm⁻¹).
1580 & 1480 C=C / C=N StretchSkeletal vibrations of the thiazole and benzene rings.
1275 C-O Stretch Strong. The "C-O-C" asymmetric stretch of the ester and aryl ether.
750 C-H Bend (oop)Indicative of meta-substituted benzene.

Experimental Protocol for Validation

To generate the data described above, the following sample preparation protocol is recommended to ensure artifact-free spectra.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina. Acidic chloroform can protonate the thiazole nitrogen, causing significant shifts in the H2 (8.80 ppm) and H4 signals.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: >20 mg in 0.6 mL solvent (requires high concentration for quaternary carbons).

  • Reference: Calibrate to residual CHCl₃ at 7.26 ppm (1H) and 77.16 ppm (13C).

References
  • Thiazole Spectral Data: 5-Hydroxymethylthiazole NMR and MS data. Sigma-Aldrich / Merck KGaA. Accessed 2024.[1][2]

  • Benzoate Ester Shifts: Methyl 3-methoxybenzoate Spectral Data. NIST Chemistry WebBook, SRD 69.[3]

  • General Thiazole Synthesis & Characterization: Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. J. Chem. Soc. B, 1966.[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Profiling of Thiazole-Benzoate Scaffolds

Focus Entity: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (CAS: 338981-74-1) Application Domain: Epigenetic Modulation & Cytoskeletal Dynamics (SIRT2/HDAC6 Inhibition) Executive Summary & Scientific Rationale The compound...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (CAS: 338981-74-1) Application Domain: Epigenetic Modulation & Cytoskeletal Dynamics (SIRT2/HDAC6 Inhibition)

Executive Summary & Scientific Rationale

The compound (1,3-thiazol-5-yl)methyl 3-methoxybenzoate represents a privileged chemical scaffold in medicinal chemistry, combining a thiazole heterocycle with a benzoate ester via a methylene linker. Thiazole-based methyl benzoates have emerged as critical pharmacophores in the development of inhibitors for Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (SIRT2) .

Unlike nuclear HDACs, SIRT2 and HDAC6 are primarily cytoplasmic deacetylases that regulate the stability of


-tubulin . Inhibition of these enzymes results in the hyperacetylation of microtubules, stabilizing the cytoskeletal network—a mechanism exploited for neuroprotection and anti-metastatic cancer therapy.

This Application Note provides a rigorous, self-validating workflow to characterize the bioactivity of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate, moving from cytotoxicity screening to target engagement and functional phenotypic readout.

Mechanism of Action & Pathway Visualization

To design effective assays, one must understand the hypothesized signaling cascade. This compound class is investigated for its ability to block the deacetylation of Lysine-40 on


-tubulin.

G Compound (1,3-thiazol-5-yl)methyl 3-methoxybenzoate SIRT2 SIRT2 / HDAC6 (Deacetylases) Compound->SIRT2 Inhibits Tubulin_DeAc Deacetylated α-Tubulin (Unstable) SIRT2->Tubulin_DeAc Catalyzes Tubulin_Ac Acetyl-α-Tubulin (Lys40) Tubulin_Ac->Tubulin_DeAc Deacetylation Microtubule Microtubule Stabilization Tubulin_Ac->Microtubule Promotes Apoptosis Anti-Proliferation / Cell Death Microtubule->Apoptosis Downstream Effect

Figure 1: Hypothesized Mechanism of Action. The compound inhibits the deacetylase activity of SIRT2/HDAC6, preventing the conversion of Acetyl-


-Tubulin to its unstable deacetylated form.

Module A: Cytotoxicity Profiling (The "Go/No-Go" Gate)

Before assessing specific targets, the non-specific toxicity window must be established. We utilize a multiplexed assay to distinguish between cytostasis (growth arrest) and cytotoxicity (cell death).

Experimental Logic

Simple MTT assays can yield false positives with metabolic inhibitors. We recommend the Resazurin (AlamarBlue) Reduction Assay coupled with a Lactate Dehydrogenase (LDH) Release Assay .

  • Resazurin: Measures metabolic activity (Health).

  • LDH: Measures membrane integrity (Death).

Protocol: Dual-Readout Viability

Cell Line: A549 (Lung Carcinoma) or SH-SY5Y (Neuroblastoma) – both high in tubulin dynamics.

  • Seeding: Plate cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Compound Preparation:

    • Dissolve (1,3-thiazol-5-yl)methyl 3-methoxybenzoate in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in serum-free media. Note: Keep final DMSO < 0.5%.
  • Treatment: Aspirate media, add 100

    
    L compound solution. Incubate for 48h.
    
  • LDH Harvest (Supernatant):

    • Transfer 50

      
      L supernatant to a new plate.
      
    • Add 50

      
      L LDH Reaction Mix (Tetrazolium salt + Diaphorase).
      
    • Incubate 30 min RT (Dark). Read Absorbance @ 490 nm.

  • Resazurin Assay (Adherent Cells):

    • To remaining cells, add Resazurin reagent (10% v/v).

    • Incubate 2-4h. Read Fluorescence (Ex: 560nm / Em: 590nm).

Data Interpretation:

Readout Result Interpretation
Resazurin Low Signal Reduced metabolic activity (Cytostasis or Death).
LDH High Signal Membrane rupture (Necrosis/Late Apoptosis).

| LDH | Low Signal | Membrane intact (If Resazurin is low, indicates Cytostasis). |

Module B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Why this assay? Demonstrating that a small molecule kills cells is easy; proving it binds the intended target inside a living cell is the "Gold Standard." CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Protocol: Intracellular Binding Validation
  • Treatment: Treat 10^7 cells with 10

    
    M of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (or DMSO control) for 1 hour.
    
  • Harvest: Wash with PBS, add protease inhibitors, and resuspend.

  • Thermal Challenge:

    • Aliquot cell suspension into 8 PCR tubes.

    • Heat each tube to a gradient temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes.

    • Cool immediately to RT.

  • Lysis: Add NP-40 lysis buffer; freeze-thaw 3x (liquid nitrogen/37°C) to release proteins.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Precipitated (unstable) proteins pellet; stabilized proteins remain in supernatant.

  • Western Blot: Analyze supernatant via SDS-PAGE. Probe for SIRT2 or HDAC6 .

CETSA Step1 Treat Cells (Compound vs DMSO) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Heat Gradient (40°C - 61°C) Step2->Step3 Step4 Lysis & Centrifugation Step3->Step4 Step5 Western Blot (Supernatant) Step4->Step5 Result Shift in Melting Curve (Target Engagement) Step5->Result

Figure 2: CETSA Workflow. A shift in the protein's presence at higher temperatures indicates compound binding.

Module C: Functional Phenotypic Assay (Tubulin Acetylation)

If the compound inhibits SIRT2/HDAC6, the cellular levels of Acetyl-


-Tubulin (Lys40)  must increase. This is the definitive functional proof.
Protocol: Immunofluorescence & High-Content Imaging
  • Seeding: Plate cells on glass coverslips or optical-bottom 96-well plates.

  • Treatment: Treat with

    
     concentration (derived from Module A) for 6–12 hours.
    
    • Positive Control: Tubastatin A (Selective HDAC6 inhibitor) or AGK2 (SIRT2 inhibitor).

  • Fixation (Critical Step):

    • Do NOT use cold methanol (can disrupt acetylation signals in some contexts).

    • Use 4% Paraformaldehyde (warm) for 15 min.

    • Permeabilize with 0.1% Triton X-100 for 10 min.

  • Staining:

    • Primary Ab: Anti-Acetylated

      
      -Tubulin (Lys40) [Mouse, 1:1000].
      
    • Co-stain: Anti-Total

      
      -Tubulin [Rabbit, 1:500] (Normalization).
      
    • Secondary Ab: Alexa Fluor 488 (Green - Acetyl) + Alexa Fluor 594 (Red - Total).

    • Nuclear: DAPI.

  • Quantification:

    • Calculate the Ratio:

      
      .
      
Expected Data Profile
ConditionAcetyl-Tubulin SignalTotal Tubulin SignalRatio (Ac/Total)
DMSO Control Low (Basal)High1.0 (Normalized)
Positive Control HighHigh> 2.5
Test Compound High High> 2.0 (Target Met)
Inactive Analog LowHigh~ 1.0

Troubleshooting & Optimization

  • Solubility: Thiazole benzoates can be hydrophobic. If precipitation occurs in media, complex with 2-hydroxypropyl-

    
    -cyclodextrin during stock preparation.
    
  • Antibody Specificity: Ensure your anti-acetyl-tubulin antibody is specific for Lys40 . Other acetylation sites (e.g., Lys252) are regulated by different enzymes.

  • Timing: Acetylation accumulation is fast (2-6 hours). Long incubations (24h+) may trigger apoptosis, confounding the specific signal with general cell death morphology.

References

  • Schiedel, M. et al. (2024).[1] Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry.

  • Xu, S. et al. (2020). Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry.

  • Chini, C.C.S. et al. (2018). Sirtuin 2: A Key Driver of Metabolic and Cytoskeletal Dynamics. Trends in Biochemical Sciences.

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

  • PubChem Compound Summary. (2024). (1,3-thiazol-5-yl)methyl 3-methoxybenzoate.[2] National Library of Medicine.

Sources

Application

High-throughput screening protocols for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate analogs

Application Note: High-Throughput Screening Protocols for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Analogs Abstract This technical guide outlines a validated high-throughput screening (HTS) workflow for analogs of (1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Protocols for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Analogs

Abstract

This technical guide outlines a validated high-throughput screening (HTS) workflow for analogs of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate . While the thiazole moiety is a privileged scaffold in medicinal chemistry (found in diverse agents from Dasatinib to Ritonavir), the specific inclusion of a benzoate ester linkage introduces critical solubility and stability variables. This protocol prioritizes the mitigation of false positives arising from ester hydrolysis and aggregation, detailing a dual-path screening strategy: a biochemical Target-Based Screen (Kinase Inhibition focus) and a Phenotypic Cell Viability Screen.

Chemical Context & Library Design Strategy

The core scaffold, (1,3-thiazol-5-yl)methyl 3-methoxybenzoate , presents a classic "fragment-like" profile with two distinct pharmacophores linked by an ester.

  • The Thiazole Ring: Acts as a hydrogen bond acceptor/donor mimic, often targeting the ATP-binding pocket of kinases or the active sites of metalloenzymes.

  • The Benzoate Ester: Provides a hydrophobic interactions domain but represents a metabolic liability . In HTS, esters are frequently hydrolyzed by plasma esterases or intracellular carboxylesterases.

    • Risk:[1] The observed activity may be due to the hydrolysis product (the free acid) rather than the parent molecule.

    • Opportunity: The ester may act as a prodrug motif to enhance cellular permeability before intracellular activation.

Strategic Directive: The screening cascade must distinguish between intrinsic activity, hydrolysis-driven activity, and non-specific toxicity.

Pre-Screening Validation: Compound Management

Before initiating the primary screen, the library must undergo rigorous Quality Control (QC) to prevent "garbage-in, garbage-out" scenarios common with ester-based libraries.

Protocol A: Solubility & Stability Profiling

Objective: Determine the maximum soluble concentration (MSC) and half-life (


) in assay buffer.

Materials:

  • Liquid Handler: Labcyte Echo 650 (Acoustic Dispensing).

  • Detection: Nephelometer or Absorbance Plate Reader (e.g., BMG PHERAstar).

  • Buffer: PBS pH 7.4 + 0.01% Triton X-100 (Assay Buffer mimic).

Step-by-Step Workflow:

  • Stock Prep: Prepare 10 mM stock solutions of analogs in 100% DMSO.

  • Acoustic Transfer: Dispense compounds into a 384-well optical plate to achieve a concentration gradient (1 µM to 100 µM) with a final DMSO concentration normalized to 1%.

  • Solubility Read: Measure light scattering (Nephelometry) immediately.

    • Cut-off: Any compound showing >500 RLU scattering is flagged as "insoluble/aggregating."

  • Stability (Hydrolysis Check): Incubate the "Pass" compounds in Assay Buffer for 4 hours at room temperature.

  • LC-MS Verification: Analyze a subset of the library (n=20 diverse analogs) via RapidFire MS to quantify the ratio of Parent Ester vs. Hydrolyzed Acid.

    • Decision Gate: If >20% hydrolysis is observed in 4 hours, the assay buffer must be modified (e.g., lower pH, remove nucleophilic additives) or the library must be freshly dispensed immediately prior to reading.

Primary Screen: Biochemical Kinase Assay (TR-FRET)

Given the thiazole core's affinity for ATP-binding sites, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for throughput and interference resistance.

Assay Principle: A Europium-labeled anti-phospho-antibody (Donor) binds to the phosphorylated product of a kinase reaction. A fluorophore-labeled tracer (Acceptor) binds to the antibody. Signal implies phosphorylation; inhibition leads to signal loss.

Experimental Protocol
ParameterSpecification
Plate Format 1536-well low-volume white solid bottom (Greiner)
Reaction Volume 4 µL total volume
Enzyme Recombinant Ser/Thr Kinase (e.g., CDK or PI3K isoform)
Substrate Biotinylated peptide substrate (specific to kinase)
ATP Conc.

apparent (typically 10-50 µM)
Incubation 60 minutes @ 25°C

Workflow Steps:

  • Compound Stamp: Use the Echo 650 to dispense 20 nL of library compounds (in DMSO) into the 1536-well plate.

    • Controls: Column 1-2: DMSO (Negative Control); Column 3-4: Staurosporine (Positive Control, 1 µM).

  • Enzyme Addition: Dispense 2 µL of Enzyme/Substrate master mix using a reagent dispenser (e.g., Multidrop Combi).

    • Note: Keep enzyme on ice until dispense.

  • Pre-Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 10 mins to allow compound-enzyme interaction.

  • Reaction Start: Dispense 2 µL of ATP solution to initiate the reaction.

  • Incubation: Seal plates and incubate for 60 mins at Room Temp.

  • Detection: Add 4 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).

  • Read: Measure TR-FRET signal on EnVision (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Calculation: Calculate the TR-FRET Ratio (


). Normalize to Percent Inhibition:


Secondary Screen: Phenotypic Cell Viability (CellTiter-Glo)

To validate if the biochemical hits translate to biological efficacy (and to screen for general cytotoxicity), a cellular ATP-quantification assay is required.

Cell Line: A549 or HeLa (Standard oncology models).

Protocol:

  • Seeding: Dispense 500 cells/well in 4 µL media into 1536-well tissue culture treated plates. Incubate 16 hours (overnight) for attachment.

  • Treatment: Acoustic dispense 20 nL of compounds (7-point dose response).

  • Incubation: 48 hours @ 37°C, 5% CO2.

  • Detection: Add 4 µL CellTiter-Glo (Promega) reagent.

  • Lysis: Shake plate for 2 mins; incubate 10 mins to stabilize luminescence.

  • Read: Measure Total Luminescence.

HTS Workflow Visualization

The following diagram illustrates the decision logic, specifically highlighting the "Esterase Trap" where false positives are identified.

HTS_Workflow Start Library: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Analogs QC QC: Solubility & Stability (Nephelometry + LC/MS) Start->QC Primary Primary Screen: Biochemical Kinase Assay (TR-FRET) QC->Primary Pass (Soluble) Discard Discard: Aggregators / False Positives QC->Discard Fail (Precipitate) Hit_Select Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Hit_Select Counter Counter Screen: Esterase Sensitivity Assay Hit_Select->Counter Yes Hit_Select->Discard No Pheno Secondary Screen: Cell Viability (CellTiter-Glo) Counter->Pheno Stable Counter->Discard Hydrolysis Artifact Validation Hit Validation: IC50 Determination & Mass Spec Confirmation Pheno->Validation Active in Cell

Caption: Logic flow for screening thiazole-benzoate analogs, emphasizing the critical counter-screen for esterase-mediated false positives.

Data Analysis & Hit Validation

Statistical Quality Control: For every plate, calculate the Z-prime (


) factor to ensure assay robustness. A value of 

is mandatory for acceptance.

(Where

is standard deviation and

is mean of positive (

) and negative (

) controls).

False Positive Triage (The "PAINS" Filter): Thiazoles can occasionally act as Pan-Assay Interference Compounds (PAINS) via redox cycling or metal chelation.

  • Chelation Check: If the target is a metalloenzyme, re-test hits in the presence of 0.01% Triton X-100 and low-concentration EDTA to rule out non-specific aggregation or metal stripping.

  • Esterase Artifact: Compare the IC50 of the parent ester vs. the synthesized free acid.

    • If IC50(Acid) ≈ IC50(Ester) : The acid is likely the active species (Ester is a prodrug).

    • If IC50(Acid) >> IC50(Ester) : The ester is the active species (Require stability optimization).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: High-Throughput Screening Assay Validation. [Link]

  • Sittampalam, G. S., et al. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[2] Assay Guidance Manual.[2][3][4][5] [Link]

  • Baell, J. B., & Holloway, G. A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry (2010). [Link]

  • Buß, O., et al. Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLoS ONE (2016).[6] [Link][6]

Sources

Method

Application Note: (1,3-Thiazol-5-yl)methyl 3-methoxybenzoate in Targeted Drug Delivery

Part 1: Introduction & Rationale Executive Summary (1,3-Thiazol-5-yl)methyl 3-methoxybenzoate (CAS 338981-74-1) represents a distinct class of heterocyclic methyl ester prodrugs . While often utilized as a chemical build...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Rationale

Executive Summary

(1,3-Thiazol-5-yl)methyl 3-methoxybenzoate (CAS 338981-74-1) represents a distinct class of heterocyclic methyl ester prodrugs . While often utilized as a chemical building block, its structural attributes make it an ideal model system for investigating esterase-targeted delivery and metabolic activation strategies . This guide details the protocols for evaluating this compound's utility in enhancing lipophilicity, membrane permeability, and tissue-specific enzymatic release.

Scientific Rationale

The development of targeted drug delivery (TDD) systems frequently relies on "masking" polar functional groups to improve bioavailability.

  • The Payload (3-Methoxybenzoate): Represents an acidic pharmacophore (e.g., NSAIDs, benzoic acid derivatives). Free acids often suffer from poor passive diffusion or gastric irritation.

  • The Promoiety (Thiazol-5-yl methyl): The thiazole ring is a bioisostere found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib). It offers a unique balance of lipophilicity and water solubility compared to standard benzyl or ethyl esters.

  • The Linker (Ester Bond): Designed for cleavage by intracellular carboxylesterases (CES1/CES2) , ensuring the payload is released primarily in metabolically active tissues (liver, macrophages) rather than in systemic circulation.

Part 2: Mechanism of Action

The delivery mechanism relies on a "Mask-Transport-Release" logic. The thiazole promoiety masks the acidic carboxylate, increasing


 to facilitate passive transport across the lipid bilayer. Once intracellular, ubiquitous esterases hydrolyze the ester bond, releasing the active 3-methoxybenzoic acid and the inert thiazole-methanol byproduct.
DOT Diagram: Activation Pathway

ActivationPathway Prodrug (1,3-Thiazol-5-yl)methyl 3-methoxybenzoate (Lipophilic / Inactive) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Intermediate Tetrahedral Intermediate Prodrug->Intermediate Nucleophilic Attack Membrane->Prodrug Intracellular Entry Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Intermediate Catalysis Payload 3-Methoxybenzoic Acid (Active Payload) Intermediate->Payload Hydrolysis Byproduct (1,3-Thiazol-5-yl)methanol (Inert Carrier) Intermediate->Byproduct Release

Caption: Figure 1. Mechanism of intracellular activation. The prodrug crosses the membrane via passive diffusion and is cleaved by cytosolic esterases.

Part 3: Experimental Protocols

Protocol A: Chemical Stability & Enzymatic Hydrolysis Assay

Objective: To determine the plasma half-life (


) and validate the release mechanism.
Materials
  • Test Compound: (1,3-Thiazol-5-yl)methyl 3-methoxybenzoate (10 mM stock in DMSO).

  • Media:

    • Phosphate Buffered Saline (PBS), pH 7.4 (Control).

    • Human Plasma (pooled, heparinized).

    • Porcine Liver Esterase (PLE) solution (10 U/mL in PBS).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Analysis: HPLC-UV or LC-MS/MS.

Procedure
  • Preparation:

    • Pre-incubate plasma and PLE solution at 37°C for 10 minutes.

    • Spike Test Compound into the media to a final concentration of 10 µM (0.1% DMSO final).

  • Incubation:

    • Incubate in a shaking water bath (37°C, 60 rpm).

    • Timepoints: 0, 5, 15, 30, 60, 120, and 240 minutes.

  • Sampling:

    • At each timepoint, transfer 50 µL of the reaction mixture into 200 µL of Quenching Solution.

    • Vortex for 30 seconds; centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis:

    • Inject the supernatant into the HPLC.

    • Monitor: Disappearance of Prodrug (

      
      ) and appearance of 3-methoxybenzoic acid (
      
      
      
      ).
Data Analysis

Calculate the percentage remaining at each timepoint. Plot


 vs. Time.



Acceptance Criteria:

  • PBS Stability: >95% remaining at 4 hours (indicates chemical stability).

  • Plasma/PLE Stability:

    
     minutes (indicates successful enzymatic activation).
    
Protocol B: Lipophilicity Assessment (Log D)

Objective: To confirm the "masking" effect of the thiazole moiety compared to the free acid.

Procedure (Shake-Flask Method)
  • Phases: Saturate 1-Octanol with PBS (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve 1 mg of test compound in 2 mL of pre-saturated Octanol.

  • Partitioning: Add 2 mL of pre-saturated PBS. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis spectrophotometry (

    
     nm).
    

Calculation:



Target Metric: A


 between 1.5 and 3.5 is optimal for oral bioavailability and membrane permeability.
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: To ensure the thiazole-methanol byproduct is non-toxic.

  • Cells: HepG2 (Liver) and HEK293 (Kidney) cell lines.

  • Seeding: 5,000 cells/well in 96-well plates; allow 24h attachment.

  • Treatment: Treat cells with serial dilutions of the prodrug and the breakdown product (thiazol-5-yl methanol) (0.1 – 100 µM).

  • Readout: After 48h, add MTT reagent. Measure absorbance at 570 nm.

  • Result: Determine

    
    . High 
    
    
    
    (> 50 µM) indicates the carrier is safe.

Part 4: Experimental Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability & Release cluster_2 Phase 3: Biological Validation Step1 Synthesis & Purity Check (>95% via HPLC) Step2 Log D Determination (Target: 1.5 - 3.5) Step1->Step2 Step3 PBS Stability (Chemical Hydrolysis) Step2->Step3 Step4 Plasma/Esterase Assay (Enzymatic Activation) Step3->Step4 If Stable in PBS Step5 Cellular Uptake (LC-MS Quantification) Step4->Step5 If t1/2 < 60 min Step6 Cytotoxicity (MTT) (Safety Profiling) Step5->Step6

Caption: Figure 2. Step-by-step validation workflow for thiazole-ester prodrug candidates.

Part 5: Data Summary & Troubleshooting

Expected Data Profile
ParameterMethodTarget ValueInterpretation
Purity HPLC-UV (254 nm)> 98%Essential for accurate kinetic data.
Aq. Solubility Kinetic Solubility> 50 µMSufficient for systemic circulation.
Log D (pH 7.4) Shake-Flask2.0 – 3.0Ideal for passive membrane transport.
PBS Stability Incubation (4h)> 95% RemainingPrevents premature chemical hydrolysis.
Plasma

Human Plasma10 – 45 minRapid activation upon systemic entry.
Troubleshooting Guide
  • Issue: Rapid hydrolysis in PBS (Control).

    • Cause: The ester bond is too labile or the pH is incorrect.

    • Solution: Check buffer pH. If intrinsic instability persists, add steric bulk (e.g., methyl groups) near the ester linkage on the thiazole ring.

  • Issue: Low recovery in Plasma Assay.

    • Cause: Protein binding or non-specific adsorption.

    • Solution: Use equilibrium dialysis to determine Fraction Unbound (

      
      ). Ensure quenching solvent volume is at least 3x plasma volume.
      
  • Issue: No hydrolysis in Plasma.

    • Cause: Steric hindrance preventing enzyme access.

    • Solution: This suggests the thiazole ester is too stable. This molecule may not be suitable as a prodrug but could serve as a stable structural analog.

References

  • EvitaChem. (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Product Entry (CAS 338981-74-1).[1] Retrieved from

  • Wang, B., et al. (2016). Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide. Journal of Medicinal Chemistry. Retrieved from

  • Mishra, C.B., et al. (2021). Thiazole Ring—A Biologically Active Scaffold.[2] Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Retrieved from

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Standard Text for Ester Hydrolysis Protocols).
  • Subbaiah, M.A.M., et al. (2024).[5] Prodrug Strategy to Address Impaired Oral Absorption.[5] Journal of Medicinal Chemistry. Retrieved from

Sources

Application

Application Notes &amp; Protocols: (1,3-Thiazol-5-yl)methyl 3-methoxybenzoate as a Novel Molecular Probe for Investigating Cellular Kinase Signaling

I. Introduction: Unveiling a Potential Tool for Kinase Research In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological and pathological p...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling a Potential Tool for Kinase Research

In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological and pathological processes. The development of small molecules that can selectively interact with and report on the activity of these enzymes is paramount for advancing our understanding of disease and for the development of targeted therapeutics.[1][2] This document introduces (1,3-thiazol-5-yl)methyl 3-methoxybenzoate , a novel heterocyclic compound, as a hypothetical yet promising molecular probe for the investigation of kinase signaling pathways.

The rationale for proposing this molecule as a molecular probe is rooted in the well-documented biological activities of its constituent moieties. The thiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent and selective inhibition of various kinases.[3][4][5] The 3-methoxybenzoate group, while less explored in this context, may contribute to the molecule's overall physicochemical properties, influencing its cell permeability and target engagement.

These application notes provide a comprehensive, albeit prospective, guide for researchers, scientists, and drug development professionals on the potential utilization of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate as a molecular probe. The protocols outlined herein are based on established methodologies for the characterization and application of small molecule probes in cellular and biochemical assays.[6][7][8]

II. Hypothesized Mechanism of Action and Target Engagement

We hypothesize that (1,3-thiazol-5-yl)methyl 3-methoxybenzoate may act as an ATP-competitive inhibitor of a specific cellular kinase, for example, a member of the Pim kinase family, which are known to be dysregulated in various cancers. The thiazole core could form key hydrogen bonding interactions within the ATP-binding pocket of the kinase, while the methoxybenzoate tail may occupy a more hydrophobic region, contributing to binding affinity and selectivity.

To function as a molecular probe, the intrinsic fluorescence of the molecule, or a synthetically appended fluorophore, would be expected to change upon binding to the target kinase. This change could manifest as an increase in fluorescence intensity or a shift in the emission wavelength, providing a measurable readout of target engagement.

G cluster_0 Normal Kinase Activity cluster_1 Probe Interaction Probe (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Kinase_Inactive Inactive Kinase (e.g., Pim-1) Probe->Kinase_Inactive Binding to ATP Pocket Fluorescence_Low Low/Baseline Fluorescence Probe->Fluorescence_Low Fluorescence_High High Fluorescence Kinase_Inactive->Fluorescence_High Conformational Change & Signal On Kinase_Active Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase_Active Substrate Substrate Substrate->Kinase_Active

Caption: Hypothesized mechanism of probe action.

III. Physicochemical and Spectroscopic Properties

The successful application of a molecular probe is contingent on its physicochemical and spectroscopic characteristics. The following table summarizes the predicted and required experimental properties for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate.

PropertyPredicted/Required ValueRationale
Molecular Weight 263.3 g/mol Influences cell permeability and diffusion.
LogP ~2.5 - 3.5A balanced lipophilicity is crucial for cell membrane penetration without excessive non-specific binding.
Aqueous Solubility >10 µM in assay bufferSufficient solubility is necessary to avoid precipitation in biological assays.
Excitation Max (λex) To be determined experimentallyIdeally in the visible range (>400 nm) to minimize cellular autofluorescence.
Emission Max (λem) To be determined experimentallyA significant Stokes shift (>30 nm) is desirable to reduce self-quenching and improve signal-to-noise.
Quantum Yield (Φ) >0.1 upon bindingA higher quantum yield results in a brighter signal, enhancing sensitivity.
Photostability HighResistance to photobleaching is critical for imaging applications.

IV. Application Notes

In Vitro Kinase Inhibition and Binding Assays
  • Application: To determine the inhibitory potency (IC50) and binding affinity (Kd) of the probe against a panel of purified kinases.

  • Scientific Rationale: This is a crucial first step to validate the probe's potency and selectivity for its intended target.[1][7] A highly selective probe is essential for attributing any observed cellular effects to the target of interest.

Cellular Target Engagement Assays
  • Application: To confirm that the probe can enter living cells and bind to its target kinase.

  • Scientific Rationale: Demonstrating target engagement in a cellular context is a critical validation step.[8] Techniques such as Cellular Thermal Shift Assay (CETSA) or in-cell fluorescence anisotropy can be employed.

High-Content Imaging of Kinase Activity
  • Application: To visualize the subcellular localization of the target kinase and to monitor changes in its activity in response to various stimuli or drug candidates.

  • Scientific Rationale: Molecular probes that allow for real-time imaging of protein activity in living cells are powerful tools for dissecting complex signaling networks.[9][10]

Flow Cytometry-Based Screening
  • Application: To perform high-throughput screening of compound libraries to identify novel modulators of the target kinase.

  • Scientific Rationale: The fluorescence properties of the probe can be leveraged for rapid, single-cell analysis in a flow cytometry format, enabling large-scale screens.

V. Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic method to assess the inhibitory activity of the probe against a purified kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified target kinase in kinase buffer.

    • Prepare a solution of a suitable kinase substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Create a serial dilution of the probe in kinase buffer.

    • In a 384-well plate, add the kinase and the diluted probe. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.

    • Include controls for no enzyme, no probe (vehicle control), and a known inhibitor.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic data.

    • Plot the percentage of kinase inhibition versus the log of the probe concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G start Start prep Prepare Reagents (Probe, Kinase, Buffer, Substrate, ATP) start->prep dilute Serially Dilute Probe prep->dilute plate Add Kinase and Probe to 384-well Plate dilute->plate incubate Incubate at RT plate->incubate react Initiate Reaction with Substrate/ATP incubate->react measure Measure Fluorescence Kinetics react->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Cellular Imaging of Target Engagement

This protocol outlines a general procedure for visualizing the interaction of the probe with its target in living cells.

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., one that overexpresses the target kinase) in a glass-bottom imaging dish.

    • Allow cells to adhere overnight.

  • Probe Loading and Imaging:

    • Wash the cells with pre-warmed imaging medium (e.g., phenol red-free DMEM).

    • Add the probe at a pre-determined optimal concentration (e.g., 1-5 µM) to the cells.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Acquire images using a fluorescence microscope equipped with the appropriate filter sets.

  • Co-localization and Specificity Control:

    • To confirm target specificity, co-stain with an antibody specific to the target kinase or co-express a fluorescently tagged version of the kinase (e.g., GFP-Kinase).

    • As a negative control, pre-treat cells with an excess of a known, unlabeled inhibitor of the target kinase before adding the probe. A significant reduction in the fluorescence signal would indicate specific binding.

  • Data Analysis:

    • Quantify the fluorescence intensity and subcellular localization of the probe.

    • Calculate a co-localization coefficient (e.g., Pearson's coefficient) if co-staining is performed.

VI. Trustworthiness: A Self-Validating System

VII. References

  • 1 PMC.

  • 6 UNT Health Fort Worth.

  • 11 Smolecule.

  • 9 PMC - NIH.

  • 7 Annual Reviews.

  • 1][6][7]thiadiazol-5-ylmethoxy)benzoate. Benchchem.

  • 10 PMC.

  • 2 AACR Journals.

  • 8 ResearchGate.

  • 12 PubChem.

  • 3 Frontiers.

  • 13 PMC.

  • 14 MDPI.

  • 4 Request PDF - ResearchGate.

  • 5 PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for (1,3-thiazol-5-yl)methyl 3-methoxybenzoate

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Reducing off-target effects and improving probe fidelity. Executive Summary: The Scaffold Challenge (1,3-thiazol-5-yl)methy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Reducing off-target effects and improving probe fidelity.

Executive Summary: The Scaffold Challenge

(1,3-thiazol-5-yl)methyl 3-methoxybenzoate represents a classic "hit" scaffold often identified in high-throughput screens for kinase inhibitors, TRP channel modulators, or GPCR ligands. While the thiazole ring provides essential hydrogen-bonding interactions and the benzoate moiety offers steric complementarity, this specific ester linkage introduces significant chemical biology liabilities.

This guide addresses the three primary sources of "off-target" effects associated with this pharmacophore:

  • Pseudo-Off-Targets (Instability): Rapid hydrolysis of the ester bond by carboxylesterases (CES), leading to false negatives in vivo or false positives if the acid metabolite is active.

  • Promiscuous Binding (Aggregation): The lipophilic, planar nature of the thiazole-benzoate conjugate often leads to colloidal aggregation, sequestering unrelated proteins.

  • Metabolic Cross-Reactivity: The thiazole ring is a known structural alert for CYP450 inhibition and oxidation.

Diagnostic Workflow: Isolate the Source of Noise

Before modifying the molecule, you must diagnose the type of off-target effect you are observing. Use this logic flow to determine your troubleshooting path.

DiagnosticWorkflow Start Observed Off-Target / Toxicity Check1 Is IC50 dependent on incubation time? Start->Check1 Check2 Is the Hill Slope > 2.0? Check1->Check2 No Result_Hydrolysis Issue: Ester Hydrolysis (Go to Module A) Check1->Result_Hydrolysis Yes (Potency drops) Check3 Does activity persist in presence of 0.01% Triton X-100? Check2->Check3 Yes (Steep curve) Result_CYP Issue: Metabolic/CYP Interference (Go to Module C) Check2->Result_CYP No (Standard curve) Result_Agg Issue: Colloidal Aggregation (Go to Module B) Check3->Result_Agg No (Activity lost) Result_True True Off-Target Binding (Requires SAR Optimization) Check3->Result_True Yes

Caption: Diagnostic logic tree to distinguish between chemical instability, aggregation artifacts, and true pharmacological off-targets.

Troubleshooting Modules & FAQs

Module A: The Ester Liability (Chemical Stability)

Context: The methyl ester linkage between the thiazole and the benzoate is highly susceptible to plasma carboxylesterases (CES1/CES2). This cleavage generates 3-methoxybenzoic acid (often inactive) and (1,3-thiazol-5-yl)methanol .

Q: My compound shows nanomolar potency in biochemical assays but fails completely in whole-cell or in vivo models. Why? A: This is the hallmark of the "Esterase Trap." Intracellular or plasma esterases are likely hydrolyzing your compound before it engages the target.

  • Diagnosis: Incubate the compound in mouse/human plasma for 60 minutes. Analyze by LC-MS. If the parent peak disappears, your "off-target" effect is actually a loss of the primary agent.

  • Solution: Replace the ester with a bioisostere.[1]

    • First Choice:Amide (more stable, similar geometry).

    • Second Choice:1,2,4-Oxadiazole (rigid, metabolically stable ester mimic).

    • Third Choice:Ketone (removes the hydrolyzable oxygen).

Protocol: Plasma Stability Validation

  • Prepare: 1 µM compound in pooled human plasma (pH 7.4).

  • Incubate: 37°C for 0, 15, 30, 60, and 120 min.

  • Quench: Add 3 volumes of cold acetonitrile (containing internal standard).

  • Analyze: LC-MS/MS monitoring the parent mass (M+H).

  • Criteria: If T1/2 < 30 min, the ester must be replaced.

Module B: Non-Specific Binding (Aggregation)

Context: Thiazole-benzoate derivatives are planar and lipophilic. At concentrations >10 µM, they often form colloidal aggregates that sequester enzymes, causing "pan-assay interference" (PAINS).

Q: I see inhibition across unrelated targets (e.g., Kinase A, Protease B, and hERG). Is this a "dirty" drug? A: Likely not. It is likely a "sticky" colloid. True pharmacological promiscuity is rare across such diverse protein classes.

  • Diagnosis: The Detergent Challenge .

  • Mechanism: Non-ionic detergents (Triton X-100, Tween-80) disrupt colloidal aggregates at concentrations below the critical micelle concentration (CMC) but do not affect true ligand-protein binding.

Protocol: The Detergent Challenge

  • Control Arm: Run your standard IC50 assay (e.g., Kinase Glo or FRET).

  • Test Arm: Repeat the assay adding 0.01% (v/v) Triton X-100 to the reaction buffer before adding the enzyme.

  • Interpretation:

    • IC50 Unchanged: True binding event.

    • IC50 Increases >10-fold (Potency Loss): The inhibition was due to aggregation. The compound is a false positive.

Module C: Metabolic Off-Targets (CYP Inhibition)

Context: The thiazole ring, particularly the C2 position (between S and N), is a hotspot for oxidative metabolism and coordination to the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Q: We are seeing cytotoxicity in hepatocytes that doesn't match the target expression. What is happening? A: This is likely Mechanism-Based Inactivation (MBI) of CYP enzymes or reactive metabolite formation. The thiazole ring can be opened oxidatively, generating reactive thiourea or alpha-dicarbonyl species that bind cellular proteins covalently.

Optimization Strategy (SAR Table)

ModificationEffect on Target PotencyEffect on Off-Targets (CYP/Toxicity)Recommendation
Parent (Thiazole) BaselineHigh (Heme coordination)Starting Point
C2-Methylation Neutral/Slight DropReduces (Blocks oxidation site)High Priority
Benzothiazole Increases (Lipophilicity)Increases (More aggregation)Avoid
Isothiazole VariableReduces (Altered electronics)Explore
Oxazole Decreases (H-bond loss)Reduces (Less reactive)Low Priority

Data Summary: Bioisostere Performance

When replacing the labile ester linker to reduce off-target hydrolysis, expect the following shifts in physicochemical properties:

Linker TypeStability (T1/2 Plasma)H-Bond DonorsRotatable BondsRisk Profile
Ester (Parent) < 20 min03High (Hydrolysis)
Amide > 24 hours13Low (Preferred)
Ketone > 24 hours03Medium (Redox risk)
Oxadiazole Indefinite01Low (Rigid)

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., et al. (2005). Optimization of solubility, permeability and metabolic stability of hit and lead compounds. Current Pharmaceutical Design. Link

  • Dalvie, D., et al. (2002). Metabolism and bioactivation of thiazole-containing drugs. Chemical Research in Toxicology. Link

  • Feng, B., et al. (2018).[2] Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities. Scientific Reports.[2] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate vs. Established Thiazole Scaffolds

This technical guide provides an in-depth comparative analysis of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate —a representative ester-linked thiazole scaffold—against established, optimized thiazole-based inhibitors used...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of (1,3-thiazol-5-yl)methyl 3-methoxybenzoate —a representative ester-linked thiazole scaffold—against established, optimized thiazole-based inhibitors used in kinase (CDK9), GPCR (Adenosine A3), and enzyme (COX-2/5-LOX) modulation.

Executive Summary

The compound (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (CAS 338981-74-1) represents a specific structural class of "Ester-Linked Thiazoles." While often identified in high-throughput screening (HTS) libraries as a hit for hydrophobic pockets, it serves primarily as a chemical probe or prodrug precursor rather than a final clinical candidate.

In contrast, "Optimized Thiazole Inhibitors" (e.g., CDK9 inhibitors, Adenosine A3 antagonists) typically utilize amide, urea, or direct heteroaryl-heteroaryl linkages to enhance metabolic stability and binding affinity. This guide compares the physicochemical and pharmacological profiles of the ester-linked probe against these optimized counterparts to inform lead optimization strategies.

Mechanistic Profile & Structural Logic

The Probe: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate
  • Core Structure: A 1,3-thiazole ring linked via a methylene bridge to a 3-methoxybenzoate ester.

  • Binding Mode:

    • Thiazole Head: Acts as a bioisostere for pyridine or imidazole. The Nitrogen (N3) serves as a hydrogen bond acceptor, while the Sulfur (S1) can engage in non-covalent "sigma-hole" interactions with backbone carbonyls or aromatic residues (e.g., Trp/Phe).

    • Ester Linker: Provides rotational freedom and acts as a hydrogen bond acceptor. However, it is the primary metabolic liability (susceptible to plasma esterases).

    • 3-Methoxybenzoate Tail: Targets hydrophobic pockets (e.g., the "back pocket" of kinases or the hydrophobic channel of COX-2).

The Comparators: Optimized Thiazole Scaffolds

Established inhibitors modify the linker and tail to lock conformation and prevent hydrolysis:

  • Kinase Inhibitors (e.g., CDK9/2): Use an amine linker (2-anilino-4-thiazolylpyrimidines). The thiazole is directly attached to a pyrimidine, creating a rigid bi-aryl system that mimics the adenine ring of ATP.

  • GPCR Antagonists (e.g., Adenosine A3): Use an amide or urea linker at the 5-position. This maintains the hydrogen bond geometry of the ester but adds proteolytic stability.

  • Enzyme Inhibitors (e.g., COX-2/5-LOX): Use direct aryl attachments or ketone linkers to position the thiazole deep within the cyclooxygenase channel.

Comparative Performance Data

The following table contrasts the "Ester Probe" (Compound A) with optimized thiazole derivatives across key drug development metrics.

Feature(1,3-thiazol-5-yl)methyl 3-methoxybenzoate (Probe)Thiazol-5-yl Pyrimidines (e.g., CDK9 Inhibitor 12u)Thiazol-5-yl Acetamides (e.g., Adenosine A3 Antagonist)
Primary Target Hydrophobic Pockets (General/Screening Hit)CDK9 / Cyclin T (Kinase)Adenosine A3 Receptor (GPCR)
Linker Type Methylene Ester (-CH2-O-CO-)Direct Bi-aryl / Amine (-NH-)Acetamide (-NH-CO-)
Metabolic Stability Low (Rapid hydrolysis by esterases)High (Resistant to hydrolysis)Moderate-High (Stable amide bond)
Binding Potency Low micromolar (est. 1-10 µM)Nanomolar (IC50: ~7 nM )Sub-nanomolar (Ki: ~0.79 nM )
Selectivity Low (Promiscuous binder)High (>80-fold vs. CDK2)High (vs. A1/A2A receptors)
Key Interaction Hydrophobic packing (Benzoate tail)H-bond hinge binding (Aminopyrimidine)N6-binding pocket occupancy
Data Synthesis & Interpretation[3][4]
  • Potency Gap: The optimized CDK9 inhibitor (Compound 12u) achieves 7 nM potency by replacing the flexible ester linker with a rigid pyrimidine attachment, locking the thiazole in an active conformation. The ester probe likely suffers from entropic penalties upon binding.

  • Stability Crisis: The ester linkage in the title compound is a "soft spot." In vivo, it rapidly hydrolyzes to (1,3-thiazol-5-yl)methanol and 3-methoxybenzoic acid, neither of which likely retains potent inhibitory activity. This makes the ester suitable only as an in vitro probe or a prodrug.

Experimental Protocols

Protocol: Synthesis of Thiazole-5-yl Scaffolds (Hantzsch Method)

To generate the core thiazole ring for either the ester or amide derivatives.

Reagents: Thioamide/Thiourea,


-Halocarbonyl (e.g., Ethyl 2-chloro-3-oxobutanoate).[1]
Workflow: 
  • Condensation: Dissolve 1.0 eq of thioamide in Ethanol (EtOH). Add 1.1 eq of

    
    -halocarbonyl dropwise.
    
  • Cyclization: Reflux at 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Neutralize with saturated NaHCO3. Extract with EtOAc.

  • Differentiation:

    • For Ester (Title Compound): React the resulting thiazol-5-yl-methanol with 3-methoxybenzoyl chloride in DCM/Pyridine.

    • For Amide (Optimized): React the thiazol-5-amine with the corresponding acid chloride.

Protocol: In Vitro CDK9 Kinase Assay (Validation of Thiazole Activity)

Used to verify if the thiazole core is engaging the ATP pocket.

  • Buffer Prep: 20 mM MOPS (pH 7.0), 1 mM DTT, 10 mM MgCl2, 0.1% BSA.

  • Enzyme Mix: Dilute recombinant CDK9/Cyclin T to 5 nM in buffer.

  • Substrate: Add PDK1 peptide substrate (100 µM) and radiolabeled [

    
    -33P]-ATP.
    
  • Incubation: Add Test Compound (Ester vs. Amide variant) in DMSO. Incubate 30 min at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

  • Detection: Scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the CDK9/P-TEFb Signaling Pathway , a primary target for optimized thiazole inhibitors, contrasting where the stable inhibitors block transcription versus where the ester probe would likely fail due to hydrolysis.

Thiazole_Inhibition_Pathway Extracellular Extracellular Signals (Stress, GF) CDK9 CDK9 / Cyclin T (P-TEFb Complex) Extracellular->CDK9 Activates RNAPII RNA Polymerase II (CTD Ser2) CDK9->RNAPII Phosphorylates CTD Transcription Transcription Elongation (Mcl-1, Myc, Survival Genes) RNAPII->Transcription Promotes Apoptosis Apoptosis / Cell Death Transcription->Apoptosis Inhibition leads to... Optimized Optimized Thiazole (Amide/Pyridine Linked) High Stability & Potency Optimized->CDK9 Potent Inhibition (IC50 ~7 nM) EsterProbe (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (Labile Ester) EsterProbe->CDK9 Weak/Transient Binding Metabolism Hydrolysis by Esterases (Inactive Metabolites) EsterProbe->Metabolism Rapid Degradation

Caption: Comparative efficacy of thiazole scaffolds in the CDK9 pathway. Optimized amine/amide thiazoles effectively block P-TEFb, inducing apoptosis, while ester-linked probes suffer from metabolic instability.

References

  • BenchChem. Thiazol-2-ylmethanamine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide. (2025).[2][3]

  • Shao, H., et al. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[1] Journal of Medicinal Chemistry (2004).[4]

  • Jung, K.Y., et al. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry (2004).[3]

  • Hole, A.J., et al. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry (2013).

  • Abdel-Maksoud, M.S., et al. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents. MDPI Molecules (2020).

Sources

Comparative

Beyond the Standard Curve: Ensuring Reproducibility in (1,3-thiazol-5-yl)methyl 3-methoxybenzoate Assays

Content Type: Technical Comparison & Validation Guide Subject: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (CAS: 338981-74-1) Audience: Medicinal Chemists, Assay Biologists, and Screening Scientists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (CAS: 338981-74-1) Audience: Medicinal Chemists, Assay Biologists, and Screening Scientists

Executive Summary: The "False Positive" Trap[1]

(1,3-thiazol-5-yl)methyl 3-methoxybenzoate (hereafter referred to as TMB-Ester ) is a representative small molecule often identified in high-throughput screening (HTS) libraries. While the thiazole scaffold is a privileged structure in medicinal chemistry—found in FDA-approved drugs like Ritonavir and Dasatinib—this specific ester-linked derivative presents a critical reproducibility challenge: hydrolytic instability .

This guide does not merely list assay steps; it provides a rigorous framework to distinguish true biological activity from artifacts caused by chemical degradation. We compare TMB-Ester against its stable Amide Bioisostere and its Hydrolysis Product (Free Acid) to establish a self-validating experimental system.

Chemical Context & Liability Analysis[2][3]

To ensure reproducibility, one must first understand the molecule's behavior in aqueous physiological buffers.

Structural Analysis[4]
  • Core Scaffold: 1,3-thiazole ring (Lipophilic, potential H-bond acceptor).

  • Linker: Methylene ester (The "Weak Link").

  • Tail: 3-methoxybenzoate (Aryl portion).

The Mechanism of Failure

The primary cause of poor reproducibility for TMB-Ester is the cleavage of the ester bond. This occurs via two pathways:

  • Chemical Hydrolysis: Spontaneous cleavage in alkaline buffers (pH > 7.4) or in the presence of nucleophilic assay components (e.g., DTT, thiols).

  • Enzymatic Hydrolysis: Rapid degradation by non-specific esterases present in cell lysates, plasma, or Fetal Bovine Serum (FBS).

Impact on Data: If the compound degrades during the assay incubation (e.g., 1 hour), the observed


 is a composite of the remaining parent compound and the accumulating hydrolysis products. This leads to "Activity Cliffs" between batches or different incubation times.

Comparative Analysis: The Validation Triad

To validate TMB-Ester, you must assay it alongside two critical controls. This comparative approach isolates the pharmacophore's activity from stability artifacts.

Compound RoleStructure DescriptionStability ProfilePurpose in Assay
Product (Subject) TMB-Ester Low (Half-life < 2h in plasma/lysate)Primary hit to be validated.
Alternative A Amide Bioisostere (Thiazol-5-ylmethyl benzamide)High (Metabolically stable)Verifies if the "Ester" motif is required for binding or just a liability.
Alternative B Free Acid (3-methoxybenzoic acid)High (End product)Negative Control: Rules out if the degradation product is the active species.
Data Interpretation Table

Use this logic matrix to interpret your assay results.

TMB-Ester ActivityAmide Analog ActivityFree Acid ActivityConclusion
Potent (

)
Potent (

)
Inactive (

)
Valid Hit: The scaffold drives activity; the ester can be replaced.
Potent (

)
InactiveInactiveLiability: Activity is driven by the specific ester geometry (unlikely) or covalent reaction.
Potent (

)
InactivePotent (

)
False Positive: The parent breaks down; the "trash" (acid) is doing the work.

Visualization: Degradation & Decision Logic

The following diagrams illustrate the degradation pathway and the rigorous decision tree required to validate this compound class.

G cluster_0 Assay Consequence Parent TMB-Ester (Active Hit?) Esterases Esterases / pH > 7.4 Parent->Esterases Labile Linker Acid 3-Methoxybenzoic Acid (Hydrolysis Product) Esterases->Acid Alcohol (1,3-thiazol-5-yl)methanol Esterases->Alcohol Artifact IC50 Shift (Poor Reproducibility) Acid->Artifact

Figure 1: The degradation pathway of TMB-Ester. In the presence of serum or basic pH, the compound cleaves, potentially generating a false active species (the Acid) or losing potency entirely.

Validation Start Start: TMB-Ester Hit StabCheck Step 1: LC-MS Stability (PBS pH 7.4, 2h) Start->StabCheck IsStable Is >90% Parent Remaining? StabCheck->IsStable Proceed Proceed to Bioassay (Standard Protocol) IsStable->Proceed Yes CheckAcid Step 2: Assay Free Acid (Degradation Product) IsStable->CheckAcid No AcidActive Is Free Acid Active? CheckAcid->AcidActive FalsePos FALSE POSITIVE (Artifact driven) AcidActive->FalsePos Yes SynthesizeAmide Step 3: Synthesize Amide Analog (Stable Isostere) AcidActive->SynthesizeAmide No

Figure 2: The "Go/No-Go" decision tree for validating labile ester hits. This workflow prevents wasted resources on unstable compounds.

Experimental Protocols

Protocol A: LC-MS Stability Check (Mandatory Pre-Screen)

Before generating any biological data, you must define the compound's half-life in your specific assay buffer.

  • Preparation: Prepare a

    
     stock of TMB-Ester in anhydrous DMSO.
    
  • Incubation:

    • Spike stock into the exact Assay Buffer (e.g., PBS + 0.1% BSA) to a final concentration of

      
      .
      
    • Control: Spike into PBS (no protein) to differentiate chemical vs. enzymatic hydrolysis.

    • Incubate at

      
      .[1][2]
      
  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Criteria: If

    
    , the biological data will be invalid.
    
Protocol B: The "Shift" Assay (Time-Dependent IC50)

This protocol reveals stability issues without requiring LC-MS, using the bioassay itself.

  • Plate Setup: Prepare two identical assay plates with serial dilutions of TMB-Ester.

  • Pre-Incubation (The Variable):

    • Plate 1 (t=0): Add enzyme/cells and substrate immediately.

    • Plate 2 (t=2h): Add enzyme/cells and compound. Incubate for 2 hours before adding the substrate (or triggering the readout).

  • Readout: Measure activity.

  • Calculation: Calculate the Shift Index (

    
    ):
    
    
    
    
    • 
      :  Compound is stable.
      
    • 
      :  Compound degraded (lost potency).
      
    • 
      :  Compound is a slow-binder OR degradation product is more active (Pro-drug effect).
      

Scientific Integrity & Troubleshooting

Solvent Effects (DMSO)

Thiazoles are lipophilic. Ensure DMSO concentration is consistent (


). Variable DMSO can alter the solubility of TMB-Ester, causing precipitation which mimics inhibition (false positive via light scattering).
Protein Binding

The benzoate tail is prone to albumin binding. If your assay uses high FBS (10%) vs. low FBS (1%), the free fraction of TMB-Ester will change drastically.

  • Recommendation: Perform assays in serum-free media if possible, or validate activity in a "Serum Shift" assay.

Aggregation (The "Brick Dust" Effect)

Thiazole esters can form colloidal aggregates at high concentrations.

  • Test: Add 0.01% Triton X-100 to the buffer. If inhibition disappears, the compound was acting via non-specific aggregation, not specific binding.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US); 2004-. Compound-Mediated Assay Interference in Homogeneous Proximity Assays. Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available from: [Link]

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 18: Stability in Plasma and Blood. Elsevier. (Contextual grounding for ester hydrolysis in drug discovery).
  • Tan, L., et al. (2024).[3] Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8, 319–339.[3] Available from: [Link]

  • PubChem Compound Summary. (1,3-thiazol-5-yl)methyl 3-methoxybenzoate (CAS 338981-74-1). Available from: [Link] (Search by CAS for structural verification).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1,3-thiazol-5-yl)methyl 3-methoxybenzoate

Executive Summary & Risk Profile Context: This compound is a bifunctional heterocyclic ester commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor or antiviral scaffolds). Immediate Hazard Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Context: This compound is a bifunctional heterocyclic ester commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor or antiviral scaffolds). Immediate Hazard Status: Treat as a Category 3 High-Potency Intermediate until specific toxicological data proves otherwise.

The absence of a specific globally harmonized Safety Data Sheet (SDS) for this exact CAS number requires us to apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Molecular Hazard Analysis
Functional GroupAssociated RiskMechanism of Action
Thiazole Ring Sensitization & Irritation Thiazoles are electron-rich heterocycles known to bind to biological proteins, posing a risk of skin sensitization (allergic contact dermatitis) and mucous membrane irritation [1].[1]
Ester Linkage Hydrolysis Susceptible to hydrolysis in humid environments or upon contact with mucosal surfaces, releasing 3-methoxybenzoic acid (irritant) and (1,3-thiazol-5-yl)methanol [2].
Physical State Inhalation (Dust) As a solid intermediate, static charge can generate fine particulates, creating an inhalation hazard during weighing.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab attire. This protocol requires an enhanced barrier strategy.

A. Hand Protection (The "Double-Shell" Protocol)

Lipophilic esters can permeate standard latex. You must use Nitrile with a specific layering technique.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

  • Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene (Chemical resistance).

  • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

  • Validation: Check for "tackiness" on the outer glove, which indicates ester-induced polymer degradation.

B. Respiratory & Body Protection
ZoneEquipment RequirementRationale
Primary Barrier Chemical Fume Hood Must operate at face velocity >100 fpm. All open handling (weighing, solubilization) occurs here.
Secondary Barrier Lab Coat + Tyvek® Sleeves The wrist gap is the most common exposure point. Impervious Tyvek sleeves bridge the glove-to-coat gap.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if working with solutions >100 mg/mL due to splash risk during vortexing/sonication.
Respiratory N95/P100 (Contingency) Only required if handling powder outside a hood (strongly discouraged) or during spill cleanup.

Operational Workflow: Step-by-Step

Objective: Zero skin contact, zero inhalation.

Phase 1: Weighing & Transfer (Solid State)

Critical Risk: Static-induced powder dispersal.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound. Thiazole solids are often fluffy and prone to "jumping."

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize surface area exposure.

  • Solvent Dampening: If the protocol permits, add the reaction solvent (e.g., DMSO, DCM) directly to the weigh vial to trap the dust immediately.

Phase 2: Solubilization & Reaction
  • Vessel Selection: Use borosilicate glass (scintillation vials or round-bottom flasks). Avoid polystyrene, as the ester moiety may leach plasticizers.

  • Pressure Management: If heating >40°C, use a pressure-relief cap or reflux condenser. Thiazoles can degrade thermally, evolving sulfur/nitrogen oxides.

Phase 3: Decontamination
  • Solvent Wipe: Wipe all surfaces (balance, hood sash) with a paper towel soaked in Ethanol (70%) . Water alone is ineffective due to the compound's lipophilicity.

  • Soap Wash: Follow the ethanol wipe with a soap-and-water scrub to remove residues.

Waste Disposal & Emergency Response

Disposal Decision Tree
  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in Solid Hazardous Waste (Trace Organics) .

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol/Ethyl Acetate.

    • Note: Do not mix with strong acids (risk of exothermic hydrolysis).

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (carry the structural formula to the ER).

  • Spill (Solid): Cover with wet paper towels (to prevent dust), then scoop into a waste bag.

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.

Visualized Safety Logic (Decision Matrix)

The following diagram illustrates the decision-making process for handling this compound based on physical state and quantity.

SafetyProtocol Start START: Handling (1,3-thiazol-5-yl) methyl 3-methoxybenzoate StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Dry Compound Liquid SOLUTION (Liquid) StateCheck->Liquid Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Fume hood required 3. N95 if >1g outside hood Solid->Weighing Handling Liquid Handling: 1. Double Nitrile Gloves 2. Splash Goggles 3. Glass vessels only Liquid->Handling Dissolve Solubilization: Add solvent SLOWLY (Avoid exotherm) Weighing->Dissolve Dissolve->Handling Cleanup Decontamination: 1. Ethanol Wipe 2. Soap & Water Scrub Handling->Cleanup Waste DISPOSAL: Segregate to Organic Stream (Incineration) Cleanup->Waste

Figure 1: Operational decision matrix for handling thiazole-ester derivatives, prioritizing containment of particulates and protection against liquid permeation.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Thiazole Structure-Activity Relationships. PubChem Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiazole derivatives. Retrieved from [Link]

Sources

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